molecular formula C20H34N2O4 B11717769 7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

Katalognummer: B11717769
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: ORJWVUHAKDKQLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with metal ions, which makes them valuable in various chemical and industrial applications. This particular compound is characterized by its unique structure, which includes multiple oxygen and nitrogen atoms arranged in a cyclic fashion, allowing it to interact with a variety of metal ions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable diol in the presence of a catalyst to form the macrocyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.

Wissenschaftliche Forschungsanwendungen

7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions.

    Medicine: Explored for its potential therapeutic applications, including as a chelating agent to remove toxic metals from the body.

    Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.

Wirkmechanismus

The mechanism by which 7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane exerts its effects involves the formation of stable complexes with metal ions. The oxygen and nitrogen atoms in the macrocyclic structure interact with the metal ions, forming a stable complex that can be used in various applications. The molecular targets and pathways involved depend on the specific application, such as drug delivery or catalysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexation properties.

    7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: A related compound with benzyl groups that also forms stable complexes with metal ions.

Uniqueness

7-Benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to its specific structure, which includes both benzyl and methyl groups. This unique arrangement allows it to form complexes with a different range of metal ions compared to other crown ethers, making it valuable in specialized applications.

Eigenschaften

Molekularformel

C20H34N2O4

Molekulargewicht

366.5 g/mol

IUPAC-Name

7-benzyl-16-methyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

InChI

InChI=1S/C20H34N2O4/c1-21-7-11-23-15-17-25-13-9-22(19-20-5-3-2-4-6-20)10-14-26-18-16-24-12-8-21/h2-6H,7-19H2,1H3

InChI-Schlüssel

ORJWVUHAKDKQLZ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCOCCOCCN(CCOCCOCC1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.